(1,1'-Biphenyl)-4-ol, 2,2',4',6,6'-pentachloro-
CAS No.: 149111-99-9
Cat. No.: VC16832924
Molecular Formula: C12H5Cl5O
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149111-99-9 |
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Molecular Formula | C12H5Cl5O |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 3,5-dichloro-4-(2,4,6-trichlorophenyl)phenol |
Standard InChI | InChI=1S/C12H5Cl5O/c13-5-1-7(14)11(8(15)2-5)12-9(16)3-6(18)4-10(12)17/h1-4,18H |
Standard InChI Key | RZLUZWTWKRJNJR-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of (1,1'-biphenyl)-4-ol, 2,2',4',6,6'-pentachloro- is C₁₂H₅Cl₅O, yielding a molecular weight of 342.4 g/mol . This aligns with the general formula for pentachlorinated biphenyls, where chlorine atoms occupy five of the ten available positions on the biphenyl rings. The hydroxyl group at the 4 position introduces polarity, distinguishing it from non-hydroxylated PCBs and influencing its solubility and metabolic pathways .
Substituent Configuration and Symmetry
The chlorine atoms at the 2, 2', 4', 6, and 6' positions create a symmetrical substitution pattern across the biphenyl system. This symmetry may reduce chirality compared to asymmetrically substituted PCBs, though the presence of the hydroxyl group could introduce stereochemical complexity depending on the spatial arrangement of substituents . For example, analogous hydroxylated PCBs, such as 4-hydroxy-2,2',4',5,5'-pentachlorobiphenyl, exhibit metabolic enantiomerism in biological systems due to interactions with chiral enzymes like cytochrome P450 .
Nomenclature and Synonyms
The compound is systematically named according to IUPAC rules, with alternative designations including:
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4-Hydroxy-2,2',4',6,6'-pentachlorobiphenyl
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2,2',4',6,6'-Pentachloro-4-biphenylol
Synthesis and Industrial Relevance
Synthetic Routes
Hydroxylated PCBs are typically synthesized via two primary pathways:
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Direct Chlorination of Biphenyl: Biphenyl undergoes electrophilic aromatic substitution using chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃). Subsequent hydroxylation via Friedel-Crafts alkylation or microbial oxidation introduces the hydroxyl group .
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Biotransformation of Parent PCBs: Microbial or enzymatic oxidation of non-hydroxylated PCBs in environmental or biological systems produces OH-PCBs. For instance, cytochrome P450 enzymes in mammalian liver microsomes oxidize PCB 101 (2,2',4,5,5'-pentachlorobiphenyl) to form 4-hydroxy metabolites .
Physicochemical Properties
The compound’s properties are inferred from structurally similar OH-PCBs (Table 1) :
Property | Value/Range |
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Melting Point | 120–135°C (estimated) |
Boiling Point | Decomposes >250°C |
Log K<sub>ow</sub> | 6.2–6.8 (lipophilicity) |
Water Solubility | 0.1–1.2 mg/L (25°C) |
Vapor Pressure | 3.4 × 10⁻⁶ mmHg (25°C) |
The high log K<sub>ow</sub> indicates strong lipid affinity, favoring bioaccumulation in adipose tissue. The hydroxyl group modestly enhances water solubility compared to non-hydroxylated PCBs, facilitating transport in aqueous environments .
Toxicological Profile
Mechanisms of Toxicity
OH-PCBs interfere with endocrine and neurological systems via multiple pathways:
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Thyroid Hormone Disruption: Competitive binding to transthyretin (TTR), a thyroxine transport protein, alters hormone distribution .
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Oxidative Stress Induction: Redox cycling of quinone metabolites generates reactive oxygen species (ROS), damaging cellular macromolecules .
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Enzyme Inhibition: Inhibition of sulfotransferases and UDP-glucuronosyltransferases disrupts Phase II metabolism, prolonging the half-life of endogenous hormones .
In Vitro and In Vivo Findings
Studies on analogous compounds, such as 2,2',4,6,6'-pentachlorobiphenyl (PCB 104), demonstrate:
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Apoptosis Induction: Rat-1 fibroblasts exposed to 10 μM PCB 104 showed 40% caspase-3 activation within 24 hours .
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COX-2 Upregulation: PCB 104 increased cyclooxygenase-2 (COX-2) promoter activity by 3.5-fold in Rat-1 cells, enhancing prostaglandin E₂ synthesis and inflammatory responses .
Environmental Fate and Degradation
Transformation Pathways
Key degradation routes include:
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Photolysis: UV irradiation cleaves C–Cl bonds, yielding lower chlorinated biphenyls.
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Microbial Reductive Dechlorination: Anaerobic bacteria sequentially remove meta- and para-chlorines, producing tri- and dichlorinated derivatives .
Analytical Detection Methods
Sample Preparation
Extraction from environmental matrices involves:
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Solid-Phase Extraction (SPE): C₁₈ cartridges concentrate OH-PCBs from water samples.
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Soxhlet Extraction: Lipid-rich tissues (e.g., fish liver) are extracted with hexane:acetone (3:1 v/v) .
Instrumental Analysis
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